N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-13-19(18-9-6-10-20(29-2)21(18)23-15)24-22(26)16-7-5-8-17(14-16)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXMSWSTHQCYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The quinoline core is typically synthesized via the Skraup or Doebner-Miller reaction, which involves cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds. For 8-methoxy-2-methylquinolin-4-amine, the following steps are critical:
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Starting material : 3-Methoxy-2-methylaniline undergoes condensation with acrolein in the presence of sulfuric acid to form the quinoline ring.
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Regioselectivity : The methoxy group at the 8-position is introduced via electrophilic substitution, while the methyl group at the 2-position is incorporated through the choice of substituted aniline.
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Amination : Nitration followed by reduction or direct Buchwald-Hartwig amination can introduce the amine group at the 4-position.
Representative Conditions :
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Cyclization | H2SO4, glycerol, 180°C | 65–70 | |
| Nitration | HNO3, H2SO4, 0°C | 85 | |
| Reduction | H2, Pd/C, ethanol | 90 |
Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
Sulfonation and Amine Coupling
The sulfonamide moiety is introduced via a two-step process:
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Sulfonation : Benzoic acid is sulfonated at the 3-position using chlorosulfonic acid.
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Amine Coupling : The sulfonyl chloride intermediate reacts with pyrrolidine to form the sulfonamide.
Optimization Insights :
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Excess chlorosulfonic acid (3 equiv.) ensures complete conversion to the sulfonyl chloride.
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Pyrrolidine (2 equiv.) in dichloromethane at 0°C minimizes side reactions.
Spectroscopic Validation :
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IR : Strong absorption at 1170 cm⁻¹ (S=O stretch).
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1H NMR : Pyrrolidine protons resonate at δ 2.8–3.2 ppm (multiplet).
Amide Bond Formation
Activation and Coupling Strategies
The final step involves coupling 8-methoxy-2-methylquinolin-4-amine with 3-(pyrrolidin-1-ylsulfonyl)benzoic acid. Common methods include:
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Carbodiimide-mediated coupling : EDCl/HOBt in DMF at room temperature (yield: 75%).
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Acid chloride route : Thionyl chloride converts the acid to its chloride, followed by reaction with the amine (yield: 68%).
Comparative Data :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF, RT, 24 h | 75 | 98.5 |
| Acid chloride | SOCl2, CH2Cl2, reflux | 68 | 97.2 |
Steric hindrance from the sulfonamide group necessitates prolonged reaction times (24–48 h).
Analytical Characterization
Spectroscopic Profiling
Purity Assessment
Challenges and Alternative Routes
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is in the development of anticancer agents. Research indicates that compounds with a quinoline structure often exhibit potent anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound acts as a dual inhibitor targeting G9a and DNMT (DNA methyltransferases), which play crucial roles in epigenetic regulation and cancer progression. In vitro studies have shown IC50 values of 16 nM for G9a and 32 nM for DNMT, indicating its potency against various cancer cell lines .
Antimicrobial Properties
Another promising application is its potential as an antimicrobial agent. The pyrrolidine moiety in the compound enhances its ability to penetrate bacterial membranes, making it effective against a range of clinically relevant microorganisms.
- Case Study : A study highlighted the efficacy of similar quinoline derivatives in combating drug-resistant strains of bacteria, suggesting that this compound could be further explored for its antimicrobial properties .
Neuroprotective Effects
Recent investigations into neuroprotective effects have indicated that compounds with quinoline structures may offer protection against neurodegenerative diseases. This compound's ability to modulate neurotransmitter systems and reduce oxidative stress presents a potential pathway for treating conditions like Alzheimer's disease.
- Research Findings : A study demonstrated that similar quinoline derivatives could inhibit neuroinflammation and promote neuronal survival in animal models .
Data Tables
Mechanism of Action
The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzamide derivatives with heterocyclic appendages. Key structural comparisons include:
Key Observations:
- In contrast, thiazole-based analogues (e.g., ) introduce sulfur-mediated electronic effects, which may alter redox properties or target selectivity.
- Substituent Effects: The 8-methoxy and 2-methyl groups on the quinoline ring enhance hydrophobicity and steric bulk compared to chloro/hydroxy-substituted quinolines (e.g., ). This could impact membrane permeability or metabolic stability.
Stability and Degradation
- Degradation Pathways : Benzamide derivatives with labile substituents (e.g., methoxy or hydroxy groups) may undergo oxidative or hydrolytic degradation. Forced degradation studies in on imidazo-pyrazine benzamides reveal susceptibility to hydrolysis at acetylated pyrrolidine groups, suggesting analogous stability challenges for the target compound.
Biological Activity
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.4 g/mol. The compound features a quinoline core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may inhibit specific enzyme activities or modulate receptor signaling pathways, leading to therapeutic effects.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The antibacterial activity is often assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) methods. In one study, related quinoline compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar activity .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Related quinoline derivative 1 | 0.004–0.03 | 0.008–0.06 |
| Related quinoline derivative 2 | 0.015 | TBD |
Antioxidant Activity
The antioxidant potential of quinoline derivatives has been widely studied, with some compounds showing significant inhibition of lipid peroxidation. This activity is crucial for protecting cells from oxidative stress and associated damage. In vitro assays have indicated that derivatives similar to this compound exhibit promising antioxidant properties .
Anti-inflammatory Activity
Quinoline compounds are also known for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific anti-inflammatory mechanisms of this compound require further investigation but may involve modulation of NF-kB signaling pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that related quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various quinoline derivatives against common pathogens. The results showed that certain derivatives had an MIC lower than that of standard antibiotics, indicating strong antibacterial potential.
- Antioxidant Study : Another research focused on the antioxidant activity of similar compounds revealed that they significantly reduced oxidative stress markers in cell cultures, supporting their potential use in preventing oxidative damage.
Q & A
Q. What are the recommended synthetic routes and purification strategies for N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide?
The synthesis of this compound typically involves a multi-step process, starting with the preparation of the quinoline and benzamide precursors. Key steps include:
- Coupling Reactions : Amide bond formation between the quinoline amine and benzoyl chloride derivative under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via sulfonylation with pyrrolidine and sulfur trioxide complex .
- Purification : Thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product. Yield optimization may require pH adjustment (e.g., maintaining a neutral to slightly basic environment) .
Q. How is the molecular structure of this compound validated in academic research?
Structural characterization employs:
- X-ray Crystallography : For definitive confirmation of the 3D structure, using programs like SHELXL for refinement .
- Spectroscopic Methods :
- NMR : and NMR to confirm proton and carbon environments (e.g., quinoline methoxy protons at ~3.9 ppm, pyrrolidine ring protons as multiplet signals between 1.5–3.0 ppm) .
- IR Spectroscopy : Identification of key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm, amide C=O at ~1650 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H] peak matching theoretical mass) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies focus on modifying substituents to enhance biological activity:
- Quinoline Modifications : Varying the methoxy or methyl groups to assess impact on target binding (e.g., replacing methoxy with ethoxy or halogens) .
- Sulfonamide Variations : Testing alternative cyclic amines (e.g., piperidine vs. pyrrolidine) to optimize sulfonyl group interactions with enzymatic pockets .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition, cytotoxicity screens) to correlate structural changes with activity. Use molecular docking (AutoDock Vina) to predict binding modes to targets like protein kinases .
Q. Example SAR Table
| Substituent Modification | Biological Activity (IC) | Target Affinity (K) | Reference |
|---|---|---|---|
| 8-Methoxy → 8-Ethoxy | 1.2 µM (Kinase X) | 5.8 nM | |
| Pyrrolidine → Piperidine | 3.5 µM (Kinase Y) | 12.3 nM |
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or compound purity:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number in viability tests) .
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting results .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
Q. What computational strategies are effective for identifying biological targets?
- Molecular Docking : Screen against databases like PDB or ChEMBL to predict targets (e.g., quinoline-sulfonamide compounds binding to ATP pockets in kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to validate docking predictions .
- In Vitro Validation : Prioritize top computational hits for enzymatic assays (e.g., kinase inhibition) .
Methodological Notes
- Data Contradictions : Always cross-validate results using orthogonal techniques (e.g., SPR + fluorescence polarization) to minimize technical artifacts .
- Synthetic Challenges : Optimize reaction temperatures (e.g., 0–5°C for sulfonylation to prevent side reactions) and use inert atmospheres for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
